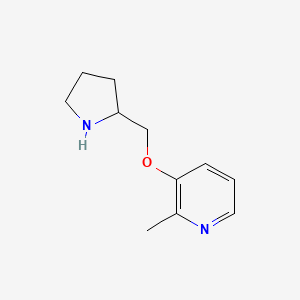

2-甲基-3-(2-吡咯烷基甲氧基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine has a wide range of scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

作用机制

Target of Action

The primary target of 2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine, also known as ABT-089, is the neuronal nicotinic acetylcholine receptor (nAChR) subtypes . It displays selectivity towards the high-affinity (-)-cytisine binding site present on the α4β2 nAChR subtype . These receptors play a crucial role in the nervous system, mediating fast synaptic transmission across synapses.

Mode of Action

ABT-089 interacts with its targets in a complex manner, displaying agonist, partial agonist, and inhibitory activities depending on the nAChR subtype with which it interacts . It has a similar potency and efficacy to (-)-nicotine to facilitate acetylcholine release .

Biochemical Pathways

The activation of nAChR subtypes by ABT-089 leads to the stimulation of neurotransmitter release. It facilitates acetylcholine release but is less potent and efficacious than (-)-nicotine in stimulating dopamine release . This differential stimulation of neurotransmitter release illustrates the complexity of nAChR activation.

Pharmacokinetics

It is known that the compound has improved oral bioavailability compared to (-)-nicotine .

Result of Action

ABT-089 has been found to have neuroprotective properties. It protects against the excitotoxic insults elicited by exposure to glutamate in both rat cortical cell cultures and differentiated human IMR32 cells . This suggests that ABT-089 may have therapeutic utility for the treatment of several neurological disorders .

生化分析

Biochemical Properties

2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine has been shown to interact with the α4β2 nAChR subtype . It displays selectivity toward the high-affinity (−)-cytisine binding site present on this subtype . This interaction influences the biochemical reactions within the cell, including neurotransmitter release .

Cellular Effects

The compound has been found to have a complex profile of agonist, partial agonist, and inhibitory activities depending on the nAChR subtype with which it interacts . It differentially stimulates neurotransmitter release, displaying a similar potency and efficacy to (−)-nicotine to facilitate ACh release .

Molecular Mechanism

At the molecular level, 2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine exerts its effects through binding interactions with biomolecules, specifically the α4β2 nAChR subtype . It can act as an agonist, partial agonist, or inhibitor depending on the subtype .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine have been observed over time. It was found to be neuroprotective against the excitotoxic insults elicited by exposure to glutamate in both rat cortical cell cultures and differentiated human IMR32 cells .

Dosage Effects in Animal Models

In animal models, the effects of 2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine vary with different dosages . It has been tested in a variety of cognitive tests in rats and monkeys . The compound was administered continuously via subcutaneous osmotic pumps, showing more robust improvement in spatial discrimination water maze performance of septal-lesioned rats .

Metabolic Pathways

Its interaction with the α4β2 nAChR subtype suggests it may play a role in cholinergic signaling pathways .

Transport and Distribution

Its interaction with the α4β2 nAChR subtype suggests it may be localized to areas where these receptors are present .

Subcellular Localization

Given its interaction with the α4β2 nAChR subtype, it may be localized to areas where these receptors are present .

准备方法

The synthesis of 2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine involves several steps. One common method includes the reaction of 2-methyl-3-hydroxypyridine with pyrrolidine in the presence of a suitable base. The reaction is typically carried out in an anhydrous solvent such as dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve continuous flow synthesis techniques to enhance yield and efficiency .

化学反应分析

2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride.

The major products formed from these reactions depend on the specific conditions and reagents used.

相似化合物的比较

2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine can be compared with other similar compounds such as:

The uniqueness of 2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine lies in its selective binding to the α4β2 nAChR subtype and its neuroprotective properties, making it a promising candidate for therapeutic applications .

生物活性

2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyridine ring substituted with a methoxy group and a pyrrolidine moiety, contributes to its diverse biological activities. This article explores the compound's biological activity, including its interactions with various biological targets, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine is C10H14N2O. The presence of two nitrogen atoms in its structure enhances its reactivity and biological activity, particularly in pharmacological contexts.

Antimicrobial Properties

Pyridine derivatives, including 2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine, have been noted for their antimicrobial activities. Studies indicate that this compound exhibits significant activity against various bacterial strains, comparable to established antibiotics. The minimum inhibitory concentrations (MICs) for several tested strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 4 | |

| Escherichia coli | 8 | |

| Pseudomonas aeruginosa | 16 | |

| Bacillus subtilis | 4 |

Interaction with Receptors

The compound has been shown to interact effectively with nicotinic acetylcholine receptors (nAChRs), which are critical for neurotransmission and cognitive function. It acts as a cholinergic channel modulator, enhancing receptor function and potentially offering cognitive-enhancing effects. This interaction is mediated through specific binding sites on the receptor, which has implications for treating cognitive disorders.

The mode of action of 2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine involves:

- Binding Affinity : The compound exhibits high binding affinity to nAChRs, influencing neurotransmitter release and neuronal excitability.

- Signal Transduction Pathways : Interaction with these receptors activates downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt, which are vital for cellular growth and survival.

Synthesis Methods

Several synthetic pathways have been developed for the efficient production of 2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine. Common methods include:

- Alkylation Reactions : Utilizing alkyl halides to introduce the pyrrolidine moiety.

- Nucleophilic Substitution : Employing methoxy derivatives for the methoxy group attachment.

- Cyclization Techniques : Facilitating the formation of the pyridine ring through cyclization reactions involving appropriate precursors .

Case Studies

Recent studies have highlighted the efficacy of 2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine in various preclinical models:

- Neuroprotective Effects : In animal models of neurodegeneration, treatment with this compound demonstrated significant neuroprotective effects, improving cognitive function and reducing neuronal death.

- Antibacterial Efficacy : In vitro studies showed that this compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential as a novel antimicrobial agent .

属性

IUPAC Name |

2-methyl-3-(pyrrolidin-2-ylmethoxy)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10/h3,5-6,10,13H,2,4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVIKLBSVVNSHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)OCC2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870076 |

Source

|

| Record name | 2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。